Cas no 133866-96-3 (L-Leucine,N,N-dimethyl-,(1S,2S)-1-[[[(1S)-1-[[(2S)-2-[[(2S)-2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carbonyl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]amino]carbonyl]-2-methylbutylester (9CI))

L-Leucine,N,N-dimethyl-,(1S,2S)-1-[[[(1S)-1-[[(2S)-2-[[(2S)-2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carbonyl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]amino]carbonyl]-2-methylbutylester (9CI) structure
133866-96-3 structure
Product Name:L-Leucine,N,N-dimethyl-,(1S,2S)-1-[[[(1S)-1-[[(2S)-2-[[(2S)-2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carbonyl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]amino]carbonyl]-2-methylbutylester (9CI)
CAS-nummer:133866-96-3
MF:C32H54N4O7
MW:606.793769359589
CID:1242771
Update Time:2024-03-01

L-Leucine,N,N-dimethyl-,(1S,2S)-1-[[[(1S)-1-[[(2S)-2-[[(2S)-2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carbonyl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]amino]carbonyl]-2-methylbutylester (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Leucine,N,N-dimethyl-,(1S,2S)-1-[[[(1S)-1-[[(2S)-2-[[(2S)-2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carbonyl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]amino]carbonyl]-2-methylbutylester (9CI)
    • L-Leucine,N,N-dimethyl-,1-[[[1-[[2-[[2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carbonyl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]amino]carbonyl]-2-methylbutylester, [2S-[1[R*[R*(1R*,2R*)]],2R*]]-
    • Mirabimide B
    • L-Leucine,N,N-dimethyl-,(1S,2S)-1-[[[(1S)-1-[[(2S)-2-[[(2S)-2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carb
    • L-Leucine,N,N-dimethyl-,(1S,2S)-1-[[[(1S)-1-[[(2S)-2-[[(2S)-2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carbonyl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]amino]carbonyl]-2-methylbutyl
    • Inchi: 1S/C32H54N4O7/c1-12-21(8)28(43-32(41)23(34(9)10)16-18(2)3)29(38)33-26(19(4)5)31(40)35-15-13-14-22(35)30(39)36-25(37)17-24(42-11)27(36)20(6)7/h17-23,26-28H,12-16H2,1-11H3,(H,33,38)
    • InChI-sleutel: DMUKYVSONYODRF-UHFFFAOYSA-N
    • LACHT: CCC(C(C(NC(C(N1C(C(N2C(=O)C=C(OC)C2C(C)C)=O)CCC1)=O)C(C)C)=O)OC(C(N(C)C)CC(C)C)=O)C

Berekende eigenschappen

  • Exacte massa: 606.399
  • Monoisotopische massa: 606.399
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 43
  • Aantal draaibare bindingen: 15
  • Complexiteit: 1050
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 126A^2
Aanbevolen leveranciers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd